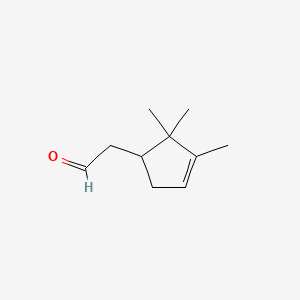










|
REACTION_CXSMILES
|
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=C[CH:2]=1.[CH:8](=[O:11])[CH2:9][CH3:10].N1CCCC[CH2:13]1.C(O)(=O)C>O>[CH3:13][C:6]1[C:1]([CH3:2])([CH3:7])[CH:10]([CH2:9][CH:8]=[O:11])[CH2:4][CH:5]=1
|


|
Name
|
aldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2 kg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
2.9 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)=O
|
|
Name
|
|
|
Quantity
|
170 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
being removed from the circuit
|
|
Type
|
ADDITION
|
|
Details
|
Accordingly, another 85 g of piperidine and 60 g of glacial acetic acid were added
|
|
Type
|
TEMPERATURE
|
|
Details
|
After refluxing for another hour
|
|
Type
|
CUSTOM
|
|
Details
|
another 120 g of water were removed from the circuit
|
|
Type
|
CUSTOM
|
|
Details
|
the educt was completely reacted
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=CCC(C1(C)C)CC=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |










|
REACTION_CXSMILES
|
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=C[CH:2]=1.[CH:8](=[O:11])[CH2:9][CH3:10].N1CCCC[CH2:13]1.C(O)(=O)C>O>[CH3:13][C:6]1[C:1]([CH3:2])([CH3:7])[CH:10]([CH2:9][CH:8]=[O:11])[CH2:4][CH:5]=1
|


|
Name
|
aldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2 kg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
2.9 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)=O
|
|
Name
|
|
|
Quantity
|
170 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
being removed from the circuit
|
|
Type
|
ADDITION
|
|
Details
|
Accordingly, another 85 g of piperidine and 60 g of glacial acetic acid were added
|
|
Type
|
TEMPERATURE
|
|
Details
|
After refluxing for another hour
|
|
Type
|
CUSTOM
|
|
Details
|
another 120 g of water were removed from the circuit
|
|
Type
|
CUSTOM
|
|
Details
|
the educt was completely reacted
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=CCC(C1(C)C)CC=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |